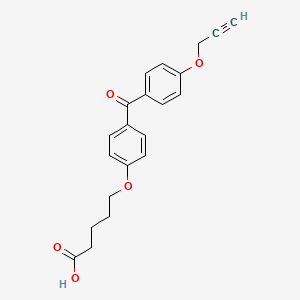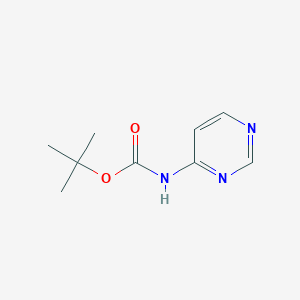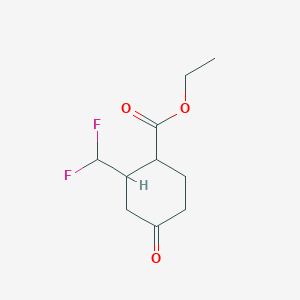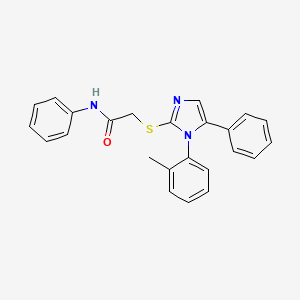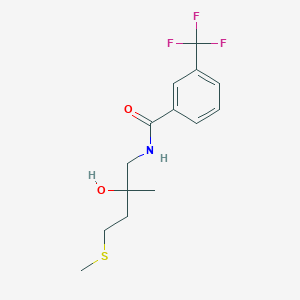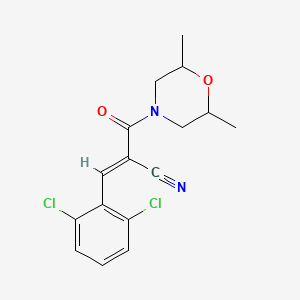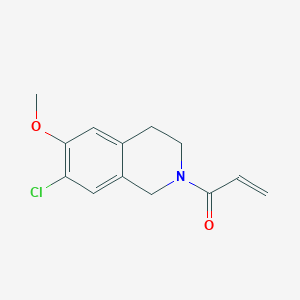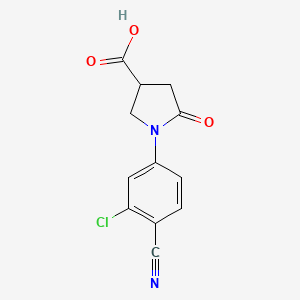![molecular formula C8H12LiNO3 B2868513 lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate CAS No. 2172012-03-0](/img/structure/B2868513.png)
lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate is a chemical compound with the molecular formula C8H13NO3Li It is a lithium salt of hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate, which is a bicyclic compound containing both pyrrolidine and morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate typically involves the reaction of hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes and the use of automated reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Aqueous solutions of other metal salts, such as sodium chloride or potassium bromide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products are the corresponding metal salts of hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate.
Scientific Research Applications
Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology and psychiatry.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors, influencing various biochemical processes. The compound’s unique structure allows it to interact with multiple targets, potentially leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-7-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-6-carboxylate: Another structurally related compound with the carboxylate group at a different position.
Uniqueness
Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate is unique due to its specific ring structure and the position of the carboxylate group, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
lithium;3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.Li/c10-8(11)6-1-2-9-3-4-12-5-7(6)9;/h6-7H,1-5H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDMMIYFSHBDQJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CN2CCOCC2C1C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12LiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172012-03-0 |
Source


|
| Record name | lithium(1+) hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2868433.png)

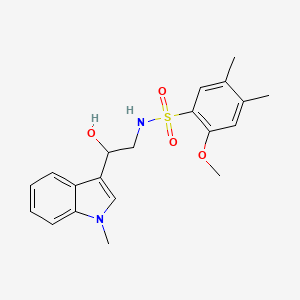
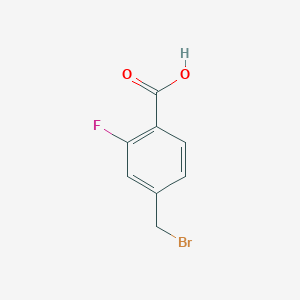
![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2868439.png)
